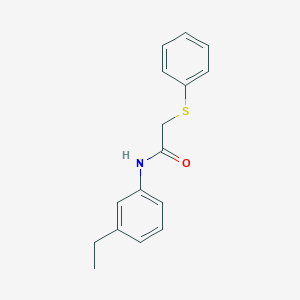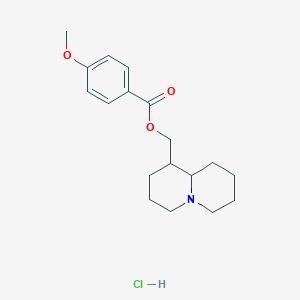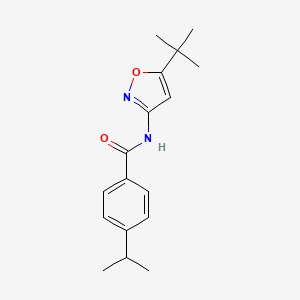![molecular formula C17H16ClNO3 B5085938 propyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5085938.png)
propyl 3-[(3-chlorobenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 3-[(3-chlorobenzoyl)amino]benzoate, also known as propylparaben, is a synthetic compound commonly used as a preservative in various products, including cosmetics, pharmaceuticals, and food. Its chemical formula is C12H12ClNO3 and its molecular weight is 257.68 g/mol. Propylparaben is a white crystalline powder that is soluble in alcohol and slightly soluble in water.
Wirkmechanismus
Propylparaben works by inhibiting the growth and reproduction of microorganisms, such as bacteria and fungi, through disruption of their cell membranes and metabolic processes. It also has the ability to penetrate the skin and act as a preservative in cosmetic products.
Biochemical and Physiological Effects
Propylparaben has been shown to have low toxicity and is generally considered safe for use in regulated concentrations. However, some studies have suggested that it may have estrogenic activity and could potentially disrupt endocrine function. Further research is needed to fully understand the biochemical and physiological effects of propyl 3-[(3-chlorobenzoyl)amino]benzoaten.
Vorteile Und Einschränkungen Für Laborexperimente
Propylparaben is a widely used preservative in laboratory experiments due to its antimicrobial properties and low toxicity. It is also relatively inexpensive and readily available. However, it may interfere with certain assays and experiments, and its potential endocrine disrupting effects may need to be taken into consideration when designing experiments.
Zukünftige Richtungen
1. Further investigation into the potential endocrine disrupting effects of propyl 3-[(3-chlorobenzoyl)amino]benzoaten and its impact on human health.
2. Development of alternative preservatives with similar antimicrobial properties but without potential endocrine disrupting effects.
3. Evaluation of the effectiveness of propyl 3-[(3-chlorobenzoyl)amino]benzoaten as a drug delivery system for various therapeutic agents.
4. Investigation into the potential use of propyl 3-[(3-chlorobenzoyl)amino]benzoaten in the development of sunscreen formulations with enhanced efficacy and safety.
5. Development of more efficient and sustainable synthesis methods for propyl 3-[(3-chlorobenzoyl)amino]benzoaten.
Synthesemethoden
Propylparaben can be synthesized through the esterification of p-hydroxybenzoic acid with propanol in the presence of a catalyst, followed by the reaction of the resulting propyl p-hydroxybenzoate with thionyl chloride and 3-chloroaniline. The synthesis process involves multiple steps and requires careful control of reaction conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Propylparaben has been extensively studied for its antimicrobial and antifungal properties, making it a popular choice as a preservative in various industries. It has also been investigated for its potential use as a drug delivery system and as a component in sunscreen formulations. In addition, propyl 3-[(3-chlorobenzoyl)amino]benzoaten has been evaluated for its estrogenic activity and potential endocrine disrupting effects.
Eigenschaften
IUPAC Name |
propyl 3-[(3-chlorobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-2-9-22-17(21)13-6-4-8-15(11-13)19-16(20)12-5-3-7-14(18)10-12/h3-8,10-11H,2,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLMOHUPPFWAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5085869.png)
![4-methoxy-3-nitro-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5085886.png)
![1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5085890.png)

![dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5085902.png)


![3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5085918.png)
![1-(4-methoxyphenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5085927.png)
![10-bromo-3-(propylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5085950.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B5085953.png)
![N,N-diethyl-N'-(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5085954.png)

